Aniline phosphate
Overview
Description
Aniline phosphate is a compound that results from the reaction of aniline with phosphoric acid. It is of interest in various fields of chemistry due to its unique properties and reactivity.
Synthesis Analysis
The synthesis of aniline phosphate and related compounds involves various chemical reactions, including aminolysis of aryl ethyl chloro and chlorothio phosphates with anilines. These reactions are characterized by kinetic and theoretical studies, suggesting a concerted mechanism involving partial frontside attack through a hydrogen-bonded, four-center-type transition state (Hoque et al., 2007).
Molecular Structure Analysis
Aniline phosphates exhibit diverse molecular structures, as seen in compounds like poly(aniline-co-pyrrole), where copolymers show amorphous behavior compared to their homopolymers. The synthesis process often influences the molecular structure, affecting the material's properties (Mavundla et al., 2010).
Chemical Reactions and Properties
Aniline phosphates undergo various chemical reactions, including nucleophilic attacks that lead to the formation of complex compounds. For example, the reaction between benzohydroxamate anion and bis(2,4-dinitrophenyl)phosphate showcases the complexity of these reactions, producing intermediates that further react to form other compounds (Orth et al., 2009).
Physical Properties Analysis
The physical properties of aniline phosphate derivatives, such as polyaniline, are influenced by the synthesis method. For instance, polyaniline synthesized from aqueous phosphate buffer solution exhibits characteristics similar to those prepared in sulfuric acid medium, highlighting the versatility of aniline phosphate compounds in various applications (Moraes et al., 2004).
Chemical Properties Analysis
The chemical properties of aniline phosphate compounds are diverse, as seen in their synthesis, reactivity, and potential applications. Sol-gel synthesis methods have been utilized to create phosphate materials, providing insights into the reactivity and potential uses of these compounds (Livage et al., 1992).
Scientific Research Applications
Corrosion Protection
Aniline phosphate has been utilized in corrosion protection applications. Polyaniline, synthesized from aniline containing phosphate buffer solutions, demonstrated excellent adherence when electrosynthesized on stainless steel. This process provided control over the pH at the polymer/electrolyte interface, resulting in uniform film growth and significant corrosion protection in environments like NaCl aqueous solutions (Moraes, Huerta-Vilca, & Motheo, 2003).
Electrosynthesis and Intercalation
Aniline phosphate is involved in the intercalation and oxidative polymerization of aniline in zirconium phosphates. This process encapsulates the aniline monomer into the interlayer space of zirconium phosphates, leading to unique morphological and property changes in the resulting polyaniline compared to those obtained from aqueous solution polymerization (Chao, Chang, & Ho, 1993).
Conductivity and Sensing Applications
Polyaniline (PANI), synthesized from aniline, is extensively studied for its conductivity and potential applications in areas like alternative energy sources, non-linear optics, and sensors. Oxidative polymerization of aniline, including in phosphate mediums, is a critical process influencing PANI's properties and applications (Gospodinova & Terlemezyan, 1998). Additionally, aniline phosphate-based polyaniline has been explored for nonenzymatic glucose sensing, leveraging its pH-dependent properties (Shoji & Freund, 2001).
Free-Radical Scavenging
The oxidative polymerization of aniline in phosphate mediums like calcium phosphate enhances the antioxidant capacity of polyaniline. This phosphate medium-prepared polyaniline exhibits strong free-radical scavenging capabilities, important for various potential biomedical and environmental applications (Parsa & Ghani, 2009).
Safety And Hazards
Future Directions
Aniline compounds are precursors for many high-value commercial products, so finding versatile ways to make anilines from abundant chemicals is of great interest . Aniline groups were present in three of the top ten highest-grossing global pharmaceuticals in 2019 , indicating their importance in the pharmaceutical industry.
properties
IUPAC Name |
aniline;phosphoric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZCSWFKVAHBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
121220-43-7, 17843-02-6, 62-53-3 (Parent) | |
Record name | Benzenamine, homopolymer, phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, phosphate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, phosphate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7068053 | |
Record name | Benzenamine phosphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aniline phosphate | |
CAS RN |
37832-42-1, 71411-65-9 | |
Record name | Monobasic aniline orthophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, phosphate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, phosphate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, phosphate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine phosphate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aniline phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Anilinium dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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